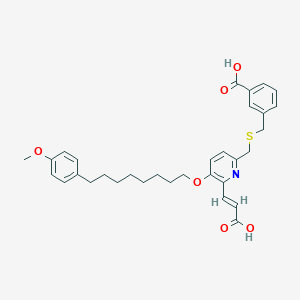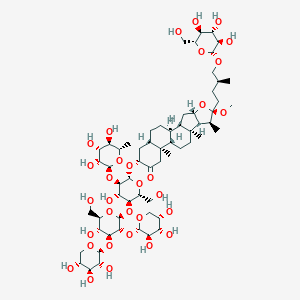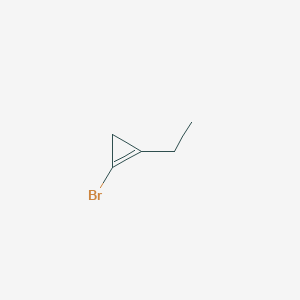
1-Bromo-2-ethylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethylcyclopropene is a highly reactive compound that has been of great interest to researchers in the field of organic synthesis. This compound is used in a variety of laboratory experiments and has been studied extensively for its unique properties. In
Wirkmechanismus
The mechanism of action of 1-Bromo-2-ethylcyclopropene involves the formation of a cyclopropyl carbocation intermediate. This intermediate is highly reactive and can undergo a variety of reactions with other compounds. The unique properties of this intermediate make it an important tool for researchers in the field of organic synthesis.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-Bromo-2-ethylcyclopropene. However, it has been shown to be toxic to some organisms, including bacteria and plants. Further research is needed to fully understand the effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Bromo-2-ethylcyclopropene in laboratory experiments include its high reactivity, which allows for the formation of a variety of compounds. Additionally, its unique properties make it an attractive compound for researchers in the field of organic synthesis. However, the limitations of using this compound include its toxicity to some organisms and the need for specialized equipment and procedures to handle it safely.
Zukünftige Richtungen
There are many future directions for research involving 1-Bromo-2-ethylcyclopropene. Some potential areas of research include the development of new synthetic methods using this compound, the investigation of its toxicity to living organisms, and the exploration of its potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in organic synthesis reactions.
Synthesemethoden
The synthesis of 1-Bromo-2-ethylcyclopropene involves the reaction of 2-ethylcyclopropanol with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide. This reaction produces 1-Bromo-2-ethylcyclopropene as the primary product. This method is widely used in the laboratory and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethylcyclopropene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool to investigate reaction mechanisms. Its unique properties make it an attractive compound for researchers in the field of organic synthesis.
Eigenschaften
CAS-Nummer |
157978-66-0 |
|---|---|
Produktname |
1-Bromo-2-ethylcyclopropene |
Molekularformel |
C5H7Br |
Molekulargewicht |
147.01 g/mol |
IUPAC-Name |
1-bromo-2-ethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3 |
InChI-Schlüssel |
STABUUDPOPCQLC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C1)Br |
Kanonische SMILES |
CCC1=C(C1)Br |
Synonyme |
Cyclopropene, 1-bromo-2-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



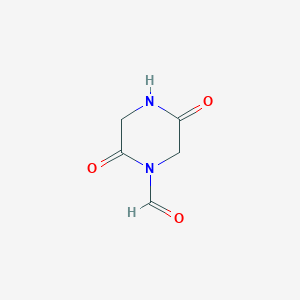
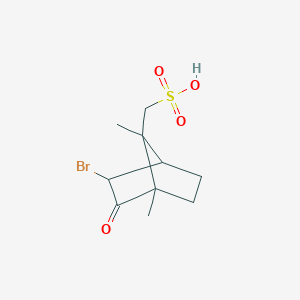
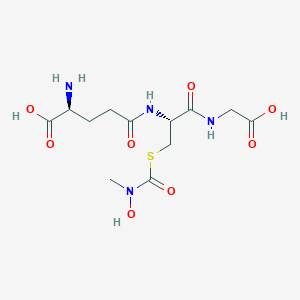
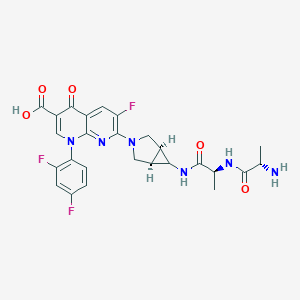
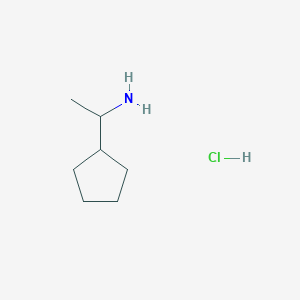
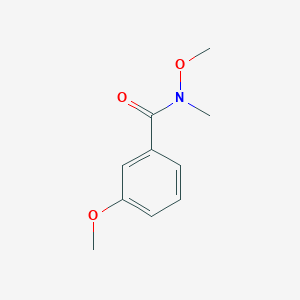
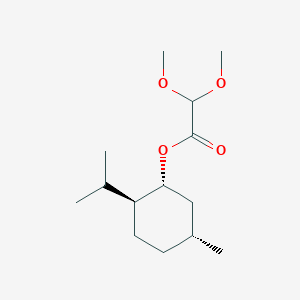
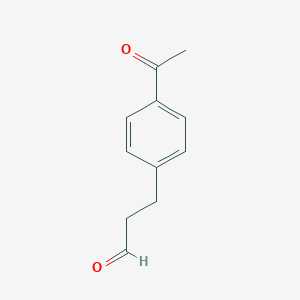
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
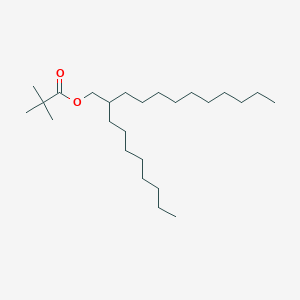
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
